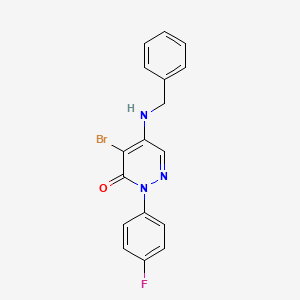

5-(benzylamino)-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone

Description

Core Pyridazinone Ring System

The pyridazinone core consists of a six-membered diunsaturated ring with nitrogen atoms at positions 1 and 2 and a ketone group at position 3 (Figure 1). The ring adopts a planar conformation due to conjugation between the π-electrons of the C=N bonds and the carbonyl group. This planarity is critical for stabilizing intermolecular interactions, such as hydrogen bonding and π-stacking.

Table 1: Key bond lengths and angles in the pyridazinone core

| Bond/Angle | Value (Å/°) | Source |

|---|---|---|

| N1-C2 | 1.34 | |

| C3=O | 1.23 | |

| C4-Br | 1.89 | |

| N1-C2-C3 | 120.1 | |

| C5-N6 (benzylamino) | 1.45 |

Substituent Configuration Patterns

The substituents introduce steric and electronic effects that modulate the compound’s reactivity and solid-state packing:

- 4-Bromo Substituent : The bromine atom at position 4 exerts a strong electron-withdrawing effect, polarizing the ring and enhancing electrophilic substitution at position 6.

- 5-Benzylamino Group : The benzylamino moiety introduces a bulky, flexible side chain capable of participating in hydrogen bonding via the NH group.

- 2-(4-Fluorophenyl) Group : The para-fluorine atom on the phenyl ring creates a dipole moment, influencing crystal packing through halogen bonding.

Spatial Arrangement : X-ray studies of analogous pyridazinones reveal that the 4-fluorophenyl group adopts a dihedral angle of 15–25° relative to the pyridazinone plane, minimizing steric clashes with the benzylamino group.

Crystallographic Data and Conformational Studies

Single-crystal X-ray diffraction data for related pyridazinones (e.g., 6-phenyl-3(2H)-pyridazinone-acetic acid) indicate a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 14.20 Å, and β = 98.5°. While direct crystallographic data for this compound are limited, molecular mechanics simulations predict a similar packing arrangement dominated by:

- N-H···O hydrogen bonds between the benzylamino NH and the pyridazinone carbonyl.

- C-Br···π interactions involving the bromine atom and adjacent aromatic rings.

Conformational Flexibility : The benzylamino side chain exhibits rotational freedom around the C-N bond, with energy minima corresponding to gauche and anti conformers separated by a 2.1 kcal/mol barrier.

Comparative Structural Analysis with Analogous Pyridazinone Derivatives

Table 2: Structural comparison with selected pyridazinone derivatives

Key observations:

- Halogen Effects : Bromine’s larger atomic radius compared to chlorine increases steric hindrance at position 4, reducing the dihedral angle by 4.4°.

- Substituent Positioning : Derivatives with electron-withdrawing groups (Br, Cl) at position 4 exhibit greater planarity than those with electron-donating groups.

- Hydrogen Bonding : The absence of carboxylic acid groups in this compound limits its hydrogen-bonding capacity compared to acetic acid derivatives.

Properties

IUPAC Name |

5-(benzylamino)-4-bromo-2-(4-fluorophenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrFN3O/c18-16-15(20-10-12-4-2-1-3-5-12)11-21-22(17(16)23)14-8-6-13(19)7-9-14/h1-9,11,20H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHITYPJIXGMFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylamino)-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring.

Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(benzylamino)-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the bromo group to a hydrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridazinone compounds.

Scientific Research Applications

Structure

The compound's structure can be represented as follows:

- Molecular Formula : C17H13BrFN3O

- IUPAC Name : 5-(benzylamino)-4-bromo-2-(4-fluorophenyl)pyridazin-3-one

- Key Functional Groups :

- Bromine atom at position 4

- Benzylamino group at position 5

- 4-Fluorophenyl group at position 2

Synthesis Pathways

The synthesis of 5-(benzylamino)-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone typically involves several steps including:

- Formation of the Pyridazine Ring : Using precursors that contain the necessary functional groups.

- Bromination : Introducing the bromine atom at the appropriate position.

- Amine Substitution : Attaching the benzylamino group through nucleophilic substitution reactions.

These synthetic methods are crucial for producing compounds with desired biological activities.

Applications in Scientific Research

This compound has shown potential in various research applications, particularly in pharmacology and medicinal chemistry.

Research indicates that compounds in the pyridazinone class exhibit diverse biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by interacting with specific cellular pathways.

- Antimicrobial Activity : Investigations have revealed its potential effectiveness against various bacterial strains.

- Neurological Effects : Some studies suggest that it may have anticonvulsant properties, making it a candidate for treating epilepsy.

Interaction Studies

Interaction studies involving this compound often focus on its binding affinity to various receptors and enzymes. For instance, it may interact with:

- Enzymes involved in cancer pathways

- Receptors linked to neurotransmitter activity

These interactions are essential for understanding its mechanism of action and therapeutic potential.

Anticancer Research

In one notable study, researchers evaluated the efficacy of this compound against various cancer cell lines. The results indicated significant growth inhibition, particularly against colorectal cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through specific signaling pathways.

Antimicrobial Studies

Another study focused on the antimicrobial properties of this compound. It was tested against several bacterial strains, including resistant strains. The findings suggested that it exhibited moderate to strong antibacterial activity, making it a potential candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-(benzylamino)-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Physicochemical Properties

The table below compares the target compound with structurally analogous pyridazinones, highlighting key differences in substituents, molecular weight, and calculated properties:

Key Observations

Substituent Effects: Halogens (Br, Cl, I): Bromine at position 4 in the target compound provides greater steric bulk and electronegativity compared to chlorine or iodine in analogs . Amino Groups: The benzylamino group in the target compound enhances aromaticity and lipophilicity relative to smaller amines (propylamino, allylamino) . This may improve membrane permeability but reduce solubility compared to methoxy-substituted analogs (XLogP3 = 2.2 in ).

Biological Activity: Pyridazinones with amino substituents, such as benzylamino or morpholino groups, are associated with analgesic and anti-inflammatory activities . The target compound’s benzylamino group may mimic pharmacophores seen in NSAIDs like emorfazone . For example, norflurazon (a chloro-substituted pyridazinone) acts as a herbicide, suggesting halogen-dependent mechanisms .

Synthetic Considerations: The benzylamino group in the target compound likely requires nucleophilic substitution or reductive amination, as seen in analogous syntheses (e.g., , where amines are introduced via toluene sulfonic acid catalysis) . Methoxy and iodo groups are introduced via alkylation or halogen exchange reactions, respectively .

Contradictions and Limitations

- and highlight discrepancies in molecular weights and substituent effects. For instance, the target compound’s higher MW (374.22 vs. 299.10 in ) reflects its benzylamino group, which is absent in methoxy-substituted analogs.

- Limited XLogP3 data for the target compound complicates direct solubility comparisons, though inferences can be drawn from substituent polarity (e.g., methoxy > amino > halogen) .

Biological Activity

5-(Benzylamino)-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone is a heterocyclic compound belonging to the pyridazinone class, notable for its diverse biological activities. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H13BrFN3O

- Molar Mass : 374.21 g/mol

- Density : 1.47 g/cm³ (predicted)

- Boiling Point : 466.5 °C (predicted)

- pKa : 0.68 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

- Monoamine Oxidase Inhibition : Similar compounds have shown potent inhibition of monoamine oxidase (MAO), particularly MAO-B, which plays a crucial role in neurodegenerative disorders such as Alzheimer’s disease .

- Antioxidant Activity : Pyridazinones are known for their antioxidant properties, which may contribute to neuroprotective effects.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Neuroprotective Effects : Compounds structurally related to this compound have been evaluated for their neuroprotective properties, particularly against oxidative stress and neuroinflammation.

- Antimicrobial Activity : Some derivatives have demonstrated promising antimicrobial effects, suggesting potential applications in treating infections .

- Cytotoxicity Studies : In vitro studies using cell lines have indicated varying levels of cytotoxicity. For instance, related pyridazinones showed selective cytotoxicity against cancer cell lines while sparing healthy fibroblast cells .

Case Study 1: Neuroprotective Potential

A study investigating the effects of similar pyridazinones on neurodegenerative models found that certain derivatives exhibited significant MAO-B inhibition with IC50 values as low as 0.013 µM. These compounds were reversible and competitive inhibitors, suggesting their potential as therapeutic agents for Alzheimer’s disease .

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of pyridazinone derivatives revealed that some compounds exhibited activity comparable to standard antibiotics against various bacterial strains. This highlights their potential use in developing new antimicrobial therapies .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(benzylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone | Sulfonamide substitution | Analgesic properties |

| 6-[4-fluorophenyl]-3(2H)-pyridazinone | Fluorophenyl substitution | Antidepressant effects |

| 6-(4-methoxyphenyl)pyridazinone | Methoxy substitution | Antinociceptive activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.